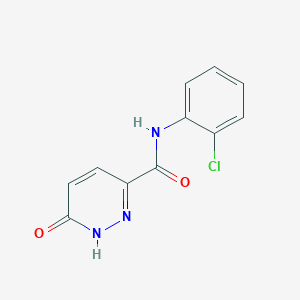
2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride is a compound of significant scientific interest. Its unique chemical structure combines a 2,4-dichlorophenoxy group with an imidazolyl piperazine framework, making it a versatile molecule in various fields such as chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride typically involves the reaction between 2,4-dichlorophenol and 1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone under controlled conditions. Common reagents might include bases such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods: On an industrial scale, the production often incorporates automated reactors to ensure precise temperature, pH, and concentration control. The compound is purified through crystallization or chromatographic techniques to achieve the desired purity levels for research and pharmaceutical applications.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride undergoes various chemical reactions, including:
Oxidation: Can be oxidized under harsh conditions to introduce new functional groups or modify existing ones.
Reduction: Typically involves the reduction of imidazole or piperazine rings using agents like sodium borohydride.
Substitution: The dichlorophenyl group can undergo substitution reactions with nucleophiles under mild conditions.
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Bases like sodium hydroxide, catalysts like palladium.
Major Products: The major products depend on the reactions undertaken:
Oxidation: Can produce phenolic derivatives.
Reduction: Can yield reduced amine derivatives.
Substitution: Produces various phenoxy derivatives based on the substituents introduced.
Applications De Recherche Scientifique
This compound has wide-ranging applications in scientific research:
Chemistry: Utilized as an intermediate in organic synthesis, facilitating the development of complex molecules.
Biology: Used in studies to understand cellular interactions due to its ability to bind to specific proteins.
Medicine: Investigated for its potential pharmacological activities, including anti-inflammatory and anti-cancer properties.
Industry: Applied in the synthesis of polymers and advanced materials, enhancing properties like thermal stability and resistance.
Mécanisme D'action
2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride exerts its effects through various mechanisms:
Molecular Targets: Primarily targets proteins and enzymes involved in signaling pathways.
Pathways Involved: Interacts with signaling molecules, modulating pathways related to inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds:
2-(2,4-dichlorophenoxy)acetic acid
1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone
2-(2-chlorophenoxy)ethanone
Uniqueness: What sets 2-(2,4-dichlorophenoxy)-1-(4-(1-methyl-1H-imidazol-2-yl)piperazin-1-yl)ethanone hydrochloride apart is its unique combination of a phenoxy group with an imidazole-linked piperazine, offering a diverse range of chemical reactivities and biological activities not seen in simpler analogs. This uniqueness makes it a versatile candidate for a variety of scientific studies.
Exploring such a complex compound opens doors to new discoveries in multiple scientific domains. Want to dive deeper into any particular aspect?
Propriétés
IUPAC Name |
2-(2,4-dichlorophenoxy)-1-[4-(1-methylimidazol-2-yl)piperazin-1-yl]ethanone;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18Cl2N4O2.ClH/c1-20-5-4-19-16(20)22-8-6-21(7-9-22)15(23)11-24-14-3-2-12(17)10-13(14)18;/h2-5,10H,6-9,11H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNMQPZSIKHMAKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CN=C1N2CCN(CC2)C(=O)COC3=C(C=C(C=C3)Cl)Cl.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19Cl3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-(2H-1,3-benzodioxol-5-yl)-2-[(4-methanesulfonylphenyl)amino]-1,3-thiazole-4-carboxamide](/img/structure/B2944735.png)
![N-[2-(3,4-Dihydro-2H-chromen-6-ylamino)-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2944736.png)

![13-methyl-10,11-dihydro-9H-9,10-[3,4]epipyrroloanthracene-12,14(13H,15H)-dione](/img/structure/B2944738.png)




![2-[(10Z)-10-ethylidene-1-phenyl-1,4,5,5a,7,8-hexahydro-8aH-4,6-ethanopyrrolo[2,3-g]indazol-8a-yl]aniline](/img/structure/B2944747.png)

